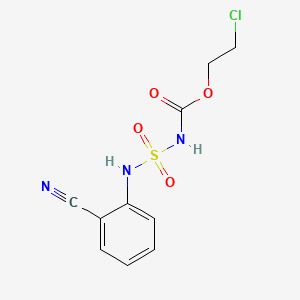
Carbamic acid, (((2-cyanophenyl)amino)sulfonyl)-, 2-chloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (((2-cyanophenyl)amino)sulfonyl)-, 2-chloroethyl ester is a chemical compound with a complex structure that includes a carbamic acid group, a sulfonyl group, and a 2-chloroethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (((2-cyanophenyl)amino)sulfonyl)-, 2-chloroethyl ester typically involves multiple steps. One common method includes the reaction of 2-cyanophenylamine with a sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 2-chloroethyl chloroformate to yield the final product. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (((2-cyanophenyl)amino)sulfonyl)-, 2-chloroethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloroethyl ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl ester group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce primary amines.
Scientific Research Applications
Carbamic acid, (((2-cyanophenyl)amino)sulfonyl)-, 2-chloroethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (((2-cyanophenyl)amino)sulfonyl)-, 2-chloroethyl ester involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The chloroethyl ester group can also participate in alkylation reactions, modifying the structure and function of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (((2-cyanophenyl)amino)sulfonyl)-, methyl ester
- Carbamic acid, (((2-cyanophenyl)amino)sulfonyl)-, ethyl ester
Uniqueness
Carbamic acid, (((2-cyanophenyl)amino)sulfonyl)-, 2-chloroethyl ester is unique due to the presence of the 2-chloroethyl ester group, which imparts distinct reactivity and potential applications compared to its methyl and ethyl ester counterparts. The chloroethyl group allows for specific alkylation reactions that are not possible with the simpler esters.
Properties
CAS No. |
116943-52-3 |
|---|---|
Molecular Formula |
C10H10ClN3O4S |
Molecular Weight |
303.72 g/mol |
IUPAC Name |
2-chloroethyl N-[(2-cyanophenyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C10H10ClN3O4S/c11-5-6-18-10(15)14-19(16,17)13-9-4-2-1-3-8(9)7-12/h1-4,13H,5-6H2,(H,14,15) |
InChI Key |
UJAJOBPSFMCWIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NS(=O)(=O)NC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















